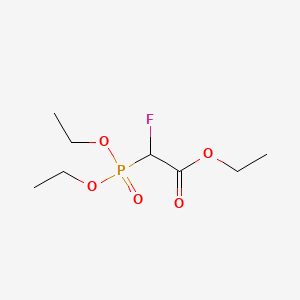

Triethyl 2-fluoro-2-phosphonoacetate

Beschreibung

Contextualization within Organofluorine Chemistry

The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The fluorine atom in Triethyl 2-fluoro-2-phosphonoacetate is key to its utility, as it allows for the introduction of fluorine into larger, more complex structures, a common strategy in drug discovery and materials science. chemimpex.com The presence of fluorine can enhance the biological activity of a molecule, making this compound a valuable intermediate. chemimpex.com

This reagent is instrumental in synthesizing α-fluoro-α,β-unsaturated esters, which are important building blocks for various biologically active compounds. tandfonline.com These esters are precursors to monofluorinated retinoids, fluorinated analogues of insect sex pheromones, and pyrethroids, highlighting the compound's relevance in creating sophisticated fluorinated molecules. tandfonline.com

Significance in Phosphonate (B1237965) Chemistry

As a phosphonate, this compound is a central participant in the Horner-Wadsworth-Emmons (HWE) reaction. enamine.netwikipedia.org This reaction is a highly efficient method for creating α-fluoro-α,β-unsaturated esters from aldehydes and ketones. tandfonline.com The HWE reaction using phosphonate-stabilized carbanions, like the one derived from this compound, is often preferred over the classical Wittig reaction because the dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.org

The phosphonate moiety is not only crucial for the HWE reaction but also allows for the modulation of biological pathways, which is a significant advantage in the design of therapeutic agents like enzyme inhibitors. chemimpex.com The versatility of this phosphonate reagent is further demonstrated by its use in a variety of other transformations, including Diels-Alder reactions and the stereoselective synthesis of unsaturated nitriles. chemicalbook.com

Overview of Research Trajectories for the Compound

Current research involving this compound is focused on several key areas. A primary trajectory is its application as a critical intermediate in the synthesis of novel pharmaceuticals, including antiviral and anticancer agents, and in the development of more effective and environmentally benign herbicides and insecticides. chemimpex.com

Significant research effort has also been directed toward optimizing the synthesis of the compound itself. The traditional Michaelis-Arbuzov reaction for its preparation suffers from moderate yields of 60-64% and relies on expensive and toxic starting materials. tandfonline.com In response, new synthetic routes have been developed, such as a one-step preparation from dibromofluoromethylphosphonate, which offers significantly higher yields. tandfonline.com

Furthermore, academic research continues to explore the nuances of its reactivity. This includes detailed investigations into the experimental conditions of the Horner-Wadsworth-Emmons reaction to control the stereochemistry (the E/Z selectivity) of the resulting double bond, thereby enhancing the precision of synthetic outcomes. tandfonline.comwikipedia.org

Compound Data

Below are tables detailing the chemical properties of this compound and a comparison of synthetic methods for its preparation.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2356-16-3 | sigmaaldrich.comshriramassociate.infishersci.ca |

| Molecular Formula | C8H16FO5P | shriramassociate.infishersci.ca |

| Molecular Weight | 242.18 g/mol | sigmaaldrich.comshriramassociate.in |

| Appearance | Colorless to pale yellow liquid | chemicalbook.comshriramassociate.in |

| Boiling Point | 75 °C at 0.01 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.194 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.425 | sigmaaldrich.comchemicalbook.com |

Table 2: Comparison of Synthetic Methods for this compound

| Reaction Name | Starting Materials | Reported Yield | Reference |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | Triethyl phosphite (B83602) and Ethyl bromofluoroacetate | 60-64% | tandfonline.com |

| Patois & Savignac Method | Dibromofluoromethylphosphonate and Ethyl chloroformate | 89-92% | tandfonline.com |

| Modified Michaelis-Arbuzov | Triethyl phosphite and Ethyl 2-bromo-2-fluoroacetate | 92% | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-diethoxyphosphoryl-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPISMANESAJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946330 | |

| Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356-16-3 | |

| Record name | Acetic acid, (diethoxyphosphinyl)fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 2-fluoro-2-phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for Triethyl 2 Fluoro 2 Phosphonoacetate

Historical Development of Synthetic Routes

The initial preparations of triethyl 2-fluoro-2-phosphonoacetate laid the groundwork for future synthetic innovations, relying on fundamental reactions of organophosphorus chemistry.

An early and notable synthesis of this compound was reported by Machleidt and Wessendorf in 1964. prepchem.comjst.go.jp This method is a variation of the Michaelis–Arbuzov reaction, a cornerstone in the formation of carbon-phosphorus bonds. The procedure involves the reaction of a haloacetate with a trialkyl phosphite (B83602).

In this specific preparation, ethyl bromofluoroacetate is heated with triethyl phosphite. prepchem.com The reaction proceeds via nucleophilic attack of the phosphorus atom of triethyl phosphite on the carbon atom bearing the bromine. This is followed by the elimination of ethyl bromide, resulting in the formation of the target phosphonate (B1237965). The reaction is typically conducted at elevated temperatures, for instance, between 140-145°C for several hours, to drive the reaction to completion and distill off the ethyl bromide byproduct. prepchem.com

Table 1: Summary of the Machleidt and Wessendorf (1964) Synthesis

| Reactants | Conditions | Products | Reference |

|---|

This method provided a direct route to the fluorinated phosphonate, but the use of α-halo-α-fluoro precursors could present challenges in terms of availability and stability.

Contemporary Synthesis Strategies

Modern approaches have shifted towards the direct fluorination of a more readily available precursor, triethyl phosphonoacetate. These methods offer advantages in terms of safety, selectivity, and efficiency.

Direct fluorination involves the generation of a carbanion from triethyl phosphonoacetate, which is then quenched with an electrophilic fluorine source. This strategy allows for the introduction of the fluorine atom in the final step of the sequence.

A significant advancement in the synthesis of this compound is the use of modern electrophilic fluorinating agents. cas.cn Among the most widely used is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. lookchem.comwikipedia.org

Selectfluor® is a stable, crystalline solid that serves as a source of "F+". wikipedia.org It is considered a milder, safer, and more easily handled alternative to other fluorinating agents. In this synthetic approach, the enolate of triethyl phosphonoacetate is generated and then reacts with Selectfluor® to yield the monofluorinated product. lookchem.com This method is highly selective and provides a convenient and safe route compared to older reagents like perchloryl fluoride (B91410) (FClO₃). lookchem.com The reaction can be controlled to produce either the monofluorinated or difluorinated product by adjusting the stoichiometry of the reagents. lookchem.com

The success of the direct fluorination approach hinges on the appropriate choice of base and solvent.

Base (e.g., Sodium Hydride - NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of triethyl phosphonoacetate, which has an acidic proton. wikipedia.org Sodium hydride (NaH) is commonly employed for this purpose. lookchem.com It effectively and irreversibly removes the proton to generate the corresponding phosphonate carbanion (enolate), which then acts as the nucleophile in the subsequent fluorination step.

Solvent (e.g., Tetrahydrofuran (B95107) - THF): The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF). lookchem.com THF is suitable as it can dissolve the reactants and intermediates without interfering with the reaction. It effectively solvates the sodium cation of the enolate. Research has shown that the reaction proceeds efficiently in THF without the need for co-solvents like dimethylformamide (DMF). lookchem.com

Table 2: Reagents and Conditions for Direct Fluorination with Selectfluor®

| Substrate | Base | Fluorinating Agent | Solvent | Product | Reference |

|---|

The contemporary synthesis of this compound can be viewed as a multi-step process when the preparation of its immediate precursor, triethyl phosphonoacetate, is also considered.

A common industrial synthesis of triethyl phosphonoacetate itself involves a Michaelis-Arbuzov rearrangement. google.com This process typically starts with the esterification of chloroacetic acid with ethanol (B145695) to produce ethyl chloroacetate (B1199739). google.com The resulting ethyl chloroacetate is then reacted with triethyl phosphite. This reaction, often catalyzed, yields triethyl phosphonoacetate and ethyl chloride. google.com

Multi-Step Synthesis from Precursors

From Dibromofluoromethylphosphonate and Ethyl Chloroformate

A notable one-step synthesis of this compound involves the reaction of diethyl dibromofluoromethylphosphonate with ethyl chloroformate. This method provides a direct route to the target molecule. The reaction is typically carried out in the presence of a suitable base and a trapping agent, such as chlorotrimethylsilane, at low temperatures. The process is advantageous as the starting dibromofluoromethylphosphonate can be prepared in high yield.

The reaction proceeds by the formation of a carbanion from the dibromofluoromethylphosphonate, which then reacts with ethyl chloroformate. An acidic workup subsequently yields the final product, this compound. This synthetic route is efficient and can be adapted for large-scale preparations.

| Starting Materials | Reagents | Conditions | Yield |

| Diethyl dibromofluoromethylphosphonate, Ethyl Chloroformate | n-Butyllithium, Chlorotrimethylsilane, Ethanol, HCl | Tetrahydrofuran, -78°C to -40°C | 89-92% |

Transformations from Triethyl Phosphonoacetate

A common and established method for the synthesis of this compound is through the transformation of triethyl phosphonoacetate. This is typically achieved via a Michaelis-Arbuzov reaction. wikipedia.org In this process, triethyl phosphite is reacted with ethyl bromofluoroacetate. prepchem.comchemicalbook.com The reaction involves the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of ethyl bromofluoroacetate, leading to the formation of a phosphonium (B103445) intermediate which then rearranges to the final product with the elimination of ethyl bromide. wikipedia.org This method is widely used due to the commercial availability of the starting materials. prepchem.com

The reaction is generally performed by heating the reactants together, and the progress can be monitored by the distillation of the ethyl bromide byproduct. prepchem.com Subsequent purification by distillation under reduced pressure yields the desired this compound. prepchem.comchemicalbook.com

| Starting Materials | Conditions | Reaction Time | Yield |

| Triethyl phosphite, Ethyl bromofluoroacetate | Heating at 130-145°C | 6-23 hours | Up to 92% chemicalbook.com |

The synthesis of α-aryl derivatives of phosphonoacetates can be achieved through palladium-catalyzed cross-coupling reactions. acs.orgacs.org While this method has been extensively demonstrated for triethyl phosphonoacetate, the principles can be extended to the synthesis of α-aryl derivatives of this compound. This transformation is valuable as it allows for the introduction of a wide range of aryl groups at the α-position, leading to a diverse library of compounds for further applications.

The reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand (such as BrettPhos or SPhos), and a base in an appropriate solvent like cyclopentyl methyl ether (CPME). acs.orgacs.org The reaction couples the phosphonoacetate with an aryl bromide or chloride. This methodology provides access to complex arylated products that are otherwise difficult to synthesize. acs.orgacs.org

| Reactants | Catalyst/Ligand | Base | Solvent | Temperature |

| Triethyl phosphonoacetate, Aryl Bromide/Chloride | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | CPME | 100°C |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phosphonates, aiming to reduce the environmental impact of chemical processes. rsc.org These approaches include the use of alternative energy sources like ultrasound and microwaves, as well as performing reactions under solvent-free conditions.

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govnih.gov The application of ultrasound in the synthesis of phosphonates, such as α-aminophosphonates, has been shown to be effective. nih.govnih.gov The formation of these compounds via a one-pot, three-component reaction of an aldehyde, an amine, and a phosphite can be significantly accelerated by sonication. nih.gov While specific studies on the ultrasound-assisted synthesis of this compound are not widely reported, the success of this technique for related compounds suggests its potential as a greener alternative to conventional heating methods.

Microwave-assisted synthesis is another green chemistry tool that has been successfully employed in phosphonate chemistry. mdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reactions. nih.govresearchgate.net For instance, the Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl halides, can be efficiently carried out under microwave irradiation. mdpi.com The synthesis of α-aminophosphonates has also been effectively achieved using microwave assistance, often without the need for a catalyst. nih.gov This technology holds promise for the rapid and efficient synthesis of this compound and its derivatives.

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net The synthesis of various phosphonates has been successfully achieved in the absence of a solvent. rsc.org For example, the reaction of aldehydes or ketones with trialkylphosphites to form α-hydroxyphosphonates can be carried out under solvent-free and catalyst-free conditions, often with ultrasound irradiation to facilitate the reaction. researchgate.net The development of solvent-free synthetic routes for this compound would represent a significant step towards a more sustainable manufacturing process.

Water as a Solvent

The use of water as a solvent in organic synthesis represents a significant step towards greener chemical processes, owing to its non-toxic, non-flammable, and abundant nature. In the context of phosphonate chemistry, the application of water has been explored, although its use for the direct synthesis of this compound is not widely documented in dedicated studies. However, broader research into related phosphonate syntheses provides insight into the potential and challenges of aqueous methods.

For instance, in catalyst-free Kabachnik-Fields reactions for the synthesis of α-aminophosphonates, water has been tested as a solvent. One study noted that while the reaction could proceed in water, it resulted in lower yields (65%) compared to other organic solvents or solvent-free conditions, which achieved yields as high as 99%. rsc.org This suggests that while feasible, aqueous synthesis for some phosphonates may require significant optimization to overcome challenges such as reactant solubility and competing hydrolysis reactions to become synthetically competitive. The exploration of water as a solvent for the synthesis of this compound remains an area for future research to develop more environmentally benign production methods.

Catalyst-Free or Green Catalysis

Conventional and innovative approaches to the synthesis of this compound and related compounds are increasingly evaluated through the lens of green chemistry, prioritizing catalyst-free conditions or the use of environmentally benign catalysts.

Catalyst-Free Synthesis: The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction typically involves heating Ethyl bromofluoroacetate with Triethyl phosphite. prepchem.comchemicalbook.com The process is thermally induced and proceeds without the need for an external catalyst, making it inherently "catalyst-free." The reaction is driven to completion by heating the reactants together, often at temperatures around 130-145°C for several hours. prepchem.comchemicalbook.com The primary byproduct, ethyl bromide, is volatile and distills off during the reaction, helping to drive the equilibrium toward the product. prepchem.com

Green Catalysis: While the thermal Arbuzov reaction is catalyst-free, its high energy consumption has prompted investigation into greener alternatives within the broader field of phosphonate chemistry.

Ultrasound-Assisted Synthesis: A notable green innovation is the use of ultrasound irradiation, which can dramatically accelerate reactions. For example, a solvent-free, catalyst-free Kabachnik-Fields reaction to produce α-aminophosphonates under sonication was completed in just 20 seconds with a 99% yield. rsc.org This method significantly reduces reaction time and energy usage compared to conventional heating. rsc.org

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts is another key area of green chemistry. For the synthesis of bis(α-aminophosphonates), silica-supported TiO2 has been employed as an efficient catalyst under solvent-free conditions, shortening reaction times and improving yields. rsc.org Such heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, minimizing waste. rsc.org

These green catalytic strategies, while demonstrated for other phosphonates, highlight promising avenues for optimizing the synthesis of this compound to be more sustainable.

Stereoselective Synthesis of Derivatives

The creation of fluorinated phosphonate derivatives with specific stereochemistry is of great interest due to the profound impact of chirality on the biological activity of molecules. While this compound is itself achiral, it serves as a crucial building block for synthesizing products where the control of newly formed stereocenters is paramount. The field has seen significant advances in the asymmetric synthesis of various fluorinated phosphonate derivatives, establishing methodologies to install chirality with high degrees of control.

General strategies often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. Key approaches in the synthesis of chiral fluorinated phosphonates include:

Catalytic enantioselective reduction of fluorinated α-iminophosphonates. rsc.org

Catalytic enantioselective addition of phosphites to fluorinated imines. rsc.org

Diastereoselective addition of phosphites to chiral fluorinated imines. rsc.org

Asymmetric electrophilic fluorination of β-keto phosphonates using chiral metal complexes (e.g., Cu, Ni, Zn) as catalysts. nih.gov

The use of chiral Brønsted acids to catalyze the asymmetric addition of dialkyl phosphites to fluorinated aldimines, yielding α-aminophosphonates with high enantiomeric excess (up to 90.6% ee). nih.gov

A modern approach for creating stereogenic carbon-fluorine centers involves the desymmetrization of geminal difluoroalkanes. This can be achieved through a frustrated Lewis pair (FLP) mediated monoselective C–F bond activation using a chiral Lewis base, which allows for the stereoselective synthesis of enantioenriched fluoroalkanes. nih.gov These methods provide a powerful toolkit for accessing optically pure fluorinated phosphonate derivatives for various applications.

Control of Stereochemistry in Fluorinated Products

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce α-fluoro-α,β-unsaturated esters. A critical aspect of this transformation is the control of the alkene geometry, leading to either the (E) or (Z)-isomer. The stereochemical outcome is highly dependent on the reaction conditions and the specific structure of the phosphonate reagent.

The stereoselectivity of the HWE reaction is generally dictated by the relative rates of elimination from the intermediate threo and erythro diastereomeric adducts formed after the initial nucleophilic addition. wikipedia.org By modifying the phosphonate reagent or the reaction conditions, one can influence the thermodynamics and kinetics of these pathways to favor a specific isomer.

(E)-Selectivity: Typically, HWE reactions using stabilized phosphonates like Triethyl phosphonoacetate provide the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.orgchemicalbook.com The mechanism involves steric approach control where the antiperiplanar addition of the carbanion to the aldehyde is favored, ultimately leading to the (E)-product after rotation and elimination. organic-chemistry.orgalfa-chemistry.com

(Z)-Selectivity (Still-Gennari Modification): To achieve high (Z)-selectivity, the structure of the phosphonate reagent is modified. The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases (e.g., KHMDS) and crown ethers (e.g., 18-crown-6) in solvents like THF. wikipedia.org The electron-withdrawing groups accelerate the elimination step, making it kinetically controlled and favoring the formation of the (Z)-alkene from the kinetically preferred syn-addition intermediate. wikipedia.org

The choice of metal counterion can also influence stereoselectivity. For example, Mg(II)-promoted HWE reactions of aldehydes with certain phosphonoacetic acids have been shown to provide excellent (E)-selectivity, with E:Z ratios exceeding 99:1 under optimized conditions. umich.edu This is rationalized by thermodynamic control where the reversibility of the initial addition step, enhanced by the oxophilicity of Mg(II), allows the reaction to proceed through the most stable transition state leading to the (E)-product. umich.edu

Table 1: Influence of Reaction Conditions on Stereoselectivity of HWE Reactions

| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Product | E:Z Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | 4-Nitrobenzaldehyde | i-PrMgBr | Toluene | (E)-α,β-Unsaturated carboxylic acid | 95:5 | 77 |

| Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | Benzaldehyde | i-PrMgBr | Toluene | (E)-α,β-Unsaturated carboxylic acid | >99:<1 | 78 |

| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Various aldehydes | KHMDS, 18-crown-6 | THF | (Z)-α,β-Unsaturated ester | High Z-selectivity | N/A |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl bromofluoroacetate |

| Triethyl phosphite |

| Ethyl bromide |

| α-aminophosphonates |

| bis(α-aminophosphonates) |

| β-keto phosphonates |

| α-fluoro-α,β-unsaturated esters |

| bis(2,2,2-trifluoroethyl)phosphonoacetic acid |

| KHMDS (Potassium bis(trimethylsilyl)amide) |

| 18-crown-6 |

| i-PrMgBr (Isopropylmagnesium bromide) |

| 4-Nitrobenzaldehyde |

| Benzaldehyde |

| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate |

| α,β-Unsaturated carboxylic acids |

Reaction Mechanisms and Mechanistic Studies

Elucidation of Reaction Pathways

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.org For Triethyl 2-fluoro-2-phosphonoacetate, the reaction pathway is initiated by the deprotonation of the α-carbon (the carbon bonded to both the fluorine and the phosphonate (B1237965) group) by a suitable base, such as sodium hydride or an alkoxide, to form a phosphonate carbanion. wikipedia.orgenamine.net This carbanion is a potent nucleophile, rendered more reactive than the ylides used in the traditional Wittig reaction. wikipedia.org

The key steps in the reaction pathway are as follows:

Deprotonation : A base abstracts the acidic α-proton from this compound to generate the corresponding phosphonate carbanion. nrochemistry.com

Nucleophilic Addition : The phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. nrochemistry.com This step is typically the rate-limiting step of the reaction and results in the formation of a betaine-like intermediate. wikipedia.org

Oxaphosphetane Formation : The intermediate rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com

Elimination : The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted or stepwise elimination yields the final alkene product and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during workup. wikipedia.orgorganic-chemistry.org

The presence of the electron-withdrawing fluorine atom at the α-position is crucial as it facilitates the final elimination step. wikipedia.org

Role of Intermediates in Transformations

The stereochemical course of the HWE reaction is intricately linked to the formation and equilibration of its key intermediates. The primary intermediates are the phosphonate carbanion and the diastereomeric oxaphosphetanes.

Phosphonate Carbanion : The geometry and reactivity of the phosphonate carbanion, formed upon deprotonation, are the first determinants of the reaction's progress. Unlike phosphonium (B103445) ylides, phosphonate-stabilized carbanions are generally more nucleophilic and less basic. wikipedia.org The fluorine substituent on this compound influences the stability and nucleophilicity of this carbanion.

Oxaphosphetane Intermediates : Following the nucleophilic attack on the carbonyl, two diastereomeric intermediates (erythro and threo) can be formed, which then cyclize to form corresponding cis and trans-oxaphosphetanes. wikipedia.org The relative stability of these intermediates and the rate at which they interconvert and eliminate determine the final E/Z ratio of the alkene product. The elimination of the oxaphosphetane is accelerated by electron-withdrawing groups on the phosphonate, a role fulfilled by the α-fluoro substituent. nrochemistry.com For the HWE reaction in general, it is understood that if the intermediates can equilibrate, the reaction tends to favor the formation of the more thermodynamically stable (E)-alkene. wikipedia.org

Theoretical and Computational Analysis of Mechanisms

Computational chemistry has been instrumental in providing a deeper, quantitative understanding of the HWE reaction mechanism involving fluorinated phosphonates. Ab initio and semi-empirical calculations have shed light on transition states, reaction barriers, and the subtle effects that dictate stereoselectivity. researchgate.netelsevierpure.com

The formation of the oxaphosphetane is identified as the rate-determining step. nrochemistry.comnih.gov Critically, the transition state leading to the trans-alkene is calculated to be lower in energy than the transition state leading to the cis-alkene. nrochemistry.comnih.gov This energetic preference provides a theoretical basis for the commonly observed (E)-selectivity of the HWE reaction. The calculations effectively reproduce the experimentally observed product selectivity. nih.gov

While direct computational studies on the influence of Lewis acidity specifically on this compound are not widely reported, the principle is well-established in related transformations. Lewis acids can coordinate to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and lowering the activation barrier for the initial nucleophilic attack by the phosphonate carbanion. rsc.orgmdpi.com

In the context of the HWE reaction, certain metal cations (acting as Lewis acids) associated with the base can influence the reaction's stereochemical outcome. For instance, studies have shown that Li⁺ salts can lead to higher (E)-stereoselectivity compared to Na⁺ or K⁺ salts. wikipedia.org This is rationalized by the ability of the smaller, more Lewis acidic lithium cation to coordinate more tightly with the intermediates, influencing the relative energies of the transition states. organic-chemistry.org The oxophilicity of certain metals, like Mg(II), can render the initial addition step reversible, leading to thermodynamic control and favoring the (E)-product. umich.edu

Both steric and electronic factors of the phosphonate reagent and the carbonyl substrate profoundly impact the stereoselectivity of the HWE reaction.

Electronic Effects: The presence of electron-withdrawing groups on the phosphonate reagent is a dominant factor. The α-fluoro group in this compound is a strong electron-withdrawing group. Such groups stabilize the intermediate carbanion and, more importantly, accelerate the elimination of the oxaphosphetane intermediate. nrochemistry.com Computational studies confirm that electron-withdrawing substituents stabilize both the intermediates and the transition states. researchgate.netelsevierpure.com This stabilization can reduce the reversibility of the initial steps, which, under certain conditions (e.g., Still-Gennari modification), can lead to an increase in the proportion of the kinetically favored (Z)-product. nrochemistry.comresearchgate.net

Steric Effects: The steric bulk of the aldehyde or ketone substrate, as well as the phosphonate itself, plays a critical role. wikipedia.org Increasing the steric bulk of the aldehyde generally enhances (E)-alkene selectivity. wikipedia.org This is explained by steric repulsion in the transition state leading to the (Z)-alkene, which disfavors its formation. organic-chemistry.org The interplay between the steric hindrance of the phosphonate's ester groups and the substituents on the carbonyl compound dictates the preferred pathway of approach and the relative energies of the diastereomeric transition states.

The following table summarizes the general influence of various factors on the stereoselectivity of the Horner-Wadsworth-Emmons reaction, which are applicable to substrates like this compound.

| Factor | Influence on (E)-Selectivity | Rationale |

|---|---|---|

| Aldehyde Steric Bulk | Increases | Increased steric hindrance in the transition state leading to the (Z)-isomer. wikipedia.org |

| Reaction Temperature | Increases at higher temperatures | Allows for equilibration of intermediates to the more thermodynamically stable (E)-pathway. wikipedia.org |

| Metal Cation (Base) | Li⁺ > Na⁺ > K⁺ | Tighter coordination of smaller cations can favor the transition state for the (E)-isomer. wikipedia.org |

| Electron-Withdrawing Groups (on Phosphonate) | Can be tuned for (Z)-selectivity | Accelerates oxaphosphetane elimination, potentially favoring the kinetic (Z)-product under specific conditions (e.g., Still-Gennari). nrochemistry.com |

Applications in Advanced Organic Synthesis

Horner-Wadsworth-Emmons (HWE) Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used synthetic method for forming carbon-carbon double bonds. organic-chemistry.org In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to produce an alkene. wikipedia.org Triethyl 2-fluoro-2-phosphonoacetate is specifically employed in this reaction to synthesize α-fluoro-α,β-unsaturated esters, which are valuable intermediates in the development of biologically active compounds. researchgate.net

The stereochemical outcome of the HWE reaction using this compound is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. This allows for the selective synthesis of either the (Z)- or (E)-isomer of the resulting α-fluoro-α,β-unsaturated ester.

Achieving high (Z)-selectivity in HWE reactions with standard phosphonates often requires specific modifications, such as using phosphonates with electron-withdrawing groups. wikipedia.orgmdpi.comnih.gov The stereochemical course is typically governed by kinetic control, where the less stable (Z)-isomer is formed faster. mdpi.com

####### 4.1.1.1.1. Influence of Bases (e.g., MeMgBr, i-PrMgBr)

The use of Grignard reagents such as methylmagnesium bromide (MeMgBr) and isopropylmagnesium bromide (i-PrMgBr) as bases in the HWE reaction significantly influences the stereochemical outcome. However, for α-fluoro-substituted phosphonates like this compound, these bases, along with the associated magnesium(II) ion, typically favor the formation of the thermodynamically more stable (E)-isomer rather than the (Z)-isomer. nih.govacs.orgchemrxiv.org Research indicates that isopropylmagnesium bromide-initiated HWE reactions between aldehydes and ethyl 2-fluoro-2-diethylphosphonoacetate yield the (E)-olefin. nih.govacs.org This (E)-selectivity is often rationalized by thermodynamic control, where the presence of the oxophilic Mg(II) ion allows for the equilibration of intermediates to the more stable configuration that leads to the (E)-product. umich.edu For instance, the reaction of a related phosphonoacetic acid with an aldehyde using i-PrMgBr showed temperature-dependent selectivity, with higher temperatures favoring the (E)-isomer. umich.eduarkat-usa.org

| Aldehyde | Solvent | Temperature | E:Z Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Phenylpropionaldehyde | Toluene | Reflux | 95:5 | 82 | umich.eduarkat-usa.org |

| 3-Phenylpropionaldehyde | THF | Reflux | 87:13 | 96 | umich.edu |

| 3-Phenylpropionaldehyde | THF | 0 °C | 77:23 | 74 | umich.edu |

####### 4.1.1.1.2. Metal-Mediated Stereocontrol (e.g., Sn(OSO2CF3)2, Mg(II))

Metal ions can play a crucial role in directing the stereoselectivity of the HWE reaction. While Mg(II) ions, typically introduced via Grignard reagents, generally promote (E)-selectivity through thermodynamic control, other metal ions have been explored to achieve (Z)-selectivity. umich.edu However, in the specific case of ethyl 2-fluoro-2-diethylphosphonoacetate reacting with aryl alkyl ketones, the use of tin(II) triflate (Sn(OSO2CF3)2) in the presence of N-ethylpiperidine has been reported to produce α-fluoro-α,β-unsaturated esters in a highly (E)-selective manner. nih.gov This suggests that achieving high (Z)-selectivity with this particular substrate is challenging and that both Mg(II) and Sn(II) mediation favor the formation of the (E)-isomer. A separate study noted that while Sn(II)-mediated reactions with other phosphonates can yield (Z)-products, the reaction with ethyl 2-fluoro-2-diethylphosphonoacetate is an exception that provides high (E)-selectivity.

The formation of (E)-alkenes is often the thermodynamically favored outcome in standard HWE reactions. wikipedia.org For this compound, several conditions have been identified that robustly favor the synthesis of (E)-α-fluoro-α,β-unsaturated esters.

####### 4.1.1.2.1. Influence of Bases (e.g., n-BuLi)

The use of n-butyllithium (n-BuLi) as a base can lead to high (E)-selectivity, although the outcome is highly sensitive to the reaction solvent. Research has shown that the HWE reaction of ethyl 2-fluoro-2-diethylphosphonoacetate with a cyclic ketone using n-BuLi as the base resulted in the corresponding fluoroolefin in a pronounced (E)-selective manner, with an E:Z ratio of 95:5. researchgate.net Conversely, studies on related systems have demonstrated that when the reaction is conducted in THF, n-BuLi can lead to poor selectivity or even a preference for the (Z)-isomer, highlighting the critical role of the solvent in directing the stereochemical outcome. arkat-usa.org

| Aldehyde | Solvent | Temperature | E:Z Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Phenylpropionaldehyde | Toluene | Reflux | 91:9 | 18 | arkat-usa.org |

| 3-Phenylpropionaldehyde | THF | Reflux | 42:58 | 33 | arkat-usa.org |

| 3-Phenylpropionaldehyde | THF | 0 °C | 41:59 | 52 | arkat-usa.org |

Stereoselective Synthesis of α-Fluoro-α,β-unsaturated Esters

Synthesis of Tetrasubstituted Fluoroalkenes

The Horner-Wadsworth-Emmons (HWE) reaction employing this compound serves as a powerful tool for the synthesis of sterically hindered tetrasubstituted fluoroalkenes. This reaction involves the condensation of the phosphonate (B1237965) carbanion with a ketone. A notable example is the reaction with 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)cyclopentanone, which, when treated with n-butyllithium as the base, yields the corresponding tetrasubstituted fluoroolefin. researchgate.net This transformation proceeds with high E-selectivity, affording the product in a 95:5 E:Z ratio. researchgate.net The high stereoselectivity and the ability to construct a fully substituted, fluorinated double bond highlight the utility of this reagent in accessing complex molecular architectures, such as those found in dipeptide isosteres. researchgate.net

| Ketone Substrate | Base | Product Type | Stereoselectivity (E:Z) | Reference |

|---|---|---|---|---|

| 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)cyclopentanone | n-Butyllithium | Tetrasubstituted Fluoroalkene | 95:5 | researchgate.net |

Formation of Vinyl Fluorides

The synthesis of di- and trisubstituted vinyl fluorides with high isomeric purity is a significant challenge in organic chemistry, and this compound provides a practical solution. nih.gov Through a selective Horner-Wadsworth-Emmons olefination with various aldehydes and ketones, this reagent can generate α-fluoro-α,β-unsaturated esters. nih.govprepchem.com Subsequent hydrolysis of these esters provides crystalline 2-fluoroacrylic acids, often with high (>98%) E-isomeric purity. nih.gov

The stereochemical outcome of the reaction can be controlled by the choice of base and reaction conditions. For instance, the olefination of 4-bromobenzaldehyde (B125591) with this compound using n-BuLi at -78 °C yields the E-isomer with high selectivity (98:2). nih.gov This methodology avoids the difficult chromatographic separation of isomers often required by other methods. nih.gov The resulting vinyl fluorides are valuable intermediates for various applications, including the synthesis of antibacterial and anti-inflammatory compounds. nih.gov

| Aldehyde Substrate | Base | Temperature | Major Isomer | Selectivity | Reference |

|---|---|---|---|---|---|

| 4-bromobenzaldehyde | n-BuLi | -78 °C | E | 98:2 | nih.gov |

| 4-bromobenzaldehyde | MeMgBr | 0 °C | Z | 80:20 | nih.gov |

Application in Cinnamic Acid Derivatives Synthesis

Cinnamic acid and its derivatives are important synthons for a wide range of biologically active compounds, including antioxidants, antifungal agents, and anti-inflammatory chemicals. researchgate.net The core α,β-unsaturated ester structure of cinnamic acid derivatives is ideally suited for synthesis via the Horner-Wadsworth-Emmons reaction. wikipedia.orgresearchgate.net While direct examples using this compound are not prevalent in the literature, the analogous reaction with non-fluorinated triethyl phosphonoacetate is a well-established, efficient method for producing cinnamate (B1238496) esters. chemeducator.orgwikipedia.org

This reaction involves the condensation of the phosphonate carbanion with an aromatic aldehyde. wikipedia.orgorganic-chemistry.org The HWE reaction typically shows a strong preference for the formation of the (E)-alkene, which is the more common and stable isomer of cinnamic acid derivatives. wikipedia.orgwikipedia.org Various reaction conditions have been developed, including environmentally benign methods using potassium carbonate in an aqueous medium, which can significantly reduce reaction times. chemeducator.org Furthermore, solvent-free, mechanically activated HWE reactions using mortar and pestle grinding have been reported for the synthesis of related phosphonocinnamic esters, yielding (E)-isomers in short reaction times. tandfonline.comresearchgate.net These methods highlight the versatility of the HWE reaction in preparing cinnamate-type structures.

Diels-Alder Reactions

This compound is listed by chemical suppliers as a reactant for Diels-Alder reactions. sigmaaldrich.com The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. The electron-withdrawing phosphonate and ester groups on the double bond, which can be formed using this reagent, would activate the alkene to act as a dienophile in such cycloadditions. However, specific examples and detailed research findings on the use of this compound in Diels-Alder reactions were not found in the surveyed scientific literature.

Biosynthesis of Terpene Intermediates

The application of this compound is noted in the context of terpene biosynthesis. sigmaaldrich.com Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. nih.gov Their synthesis, both biological and chemical, involves the construction of complex carbon skeletons. nih.gov The Horner-Wadsworth-Emmons reaction is a key method in the total synthesis of many natural products. It is plausible that this reagent is used to construct specific fluorinated olefin moieties during the multi-step total synthesis of terpene analogs or complex intermediates. The term "biosynthesis" in this context likely refers to the laboratory synthesis of these biologically relevant molecules rather than an enzymatic process. Detailed studies illustrating the specific use of this reagent in the total synthesis of a terpene intermediate were not identified in the reviewed literature.

Synthesis of Quinolones

The synthesis of quinolones is a cited application for this compound. sigmaaldrich.com Quinolones, and particularly fluoroquinolones, are an important class of broad-spectrum antibacterial agents. orientjchem.org Their synthesis involves the construction of a bicyclic heterocyclic core. While the HWE reaction is a versatile tool for C-C bond formation, the direct application of this compound for the construction of the quinolone core itself is not a commonly reported strategy in the primary literature. orientjchem.orggoogle.com It is possible the reagent is used to append functionalized side chains to a pre-formed quinolone scaffold, but specific examples of this application were not found in the reviewed research.

Addition Reactions, including Click Chemistry Applications

This compound is reported to be a reactant for addition reactions and subsequent applications in click chemistry. sigmaaldrich.com The primary "addition reaction" of the phosphonate is the nucleophilic addition of its carbanion to a carbonyl, which is the initial step of the Horner-Wadsworth-Emmons reaction. wikipedia.org It can also participate in other conjugate additions, such as the Michael reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. rsc.orgmasterorganicchemistry.com Click chemistry refers to a class of biocompatible, highly efficient, and specific reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. While the introduction of fluorine can be relevant in molecules designed for click reactions, specific published research detailing the use of this compound in Michael additions or as a component in click chemistry reactions was not identified.

Asymmetric Intermolecular Stetter Reactions

The asymmetric intermolecular Stetter reaction is a powerful method for the formation of carbon-carbon bonds, involving the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a chiral N-heterocyclic carbene (NHC). nih.gov This reaction allows for the "umpolung" or reversal of polarity of the aldehyde carbonyl carbon, transforming it into a nucleophilic acyl anion equivalent. nih.gov this compound can serve as a unique Michael acceptor in such reactions, leading to the enantioselective synthesis of valuable α-fluoro-β-ketophosphonates.

The general mechanism of the NHC-catalyzed Stetter reaction begins with the deprotonation of the azolium salt precatalyst to generate the active NHC. The NHC then adds to the aldehyde, forming a tetrahedral intermediate which, after a proton transfer, generates the key Breslow intermediate. This nucleophilic species then undergoes a conjugate addition to the Michael acceptor. The subsequent collapse of the resulting intermediate releases the product and regenerates the NHC catalyst, thus completing the catalytic cycle.

In the context of using this compound, the reaction with an aldehyde, catalyzed by a chiral NHC, would proceed as follows:

Catalyst Activation: A chiral triazolium salt precatalyst is deprotonated by a base to form the active chiral NHC.

Breslow Intermediate Formation: The chiral NHC attacks the aldehyde, leading to the formation of the chiral Breslow intermediate.

Michael Addition: The Breslow intermediate adds to the electron-deficient double bond of this compound. The stereochemistry of the newly formed stereocenter is controlled by the chiral environment of the catalyst.

Product Formation and Catalyst Regeneration: The resulting intermediate collapses to yield the α-fluoro-β-ketophosphonate product and regenerate the chiral NHC.

The enantioselectivity of the reaction is highly dependent on the structure of the chiral NHC catalyst. Research has shown that modifying the catalyst backbone, for instance by introducing fluorine substituents, can significantly impact the stereochemical outcome of the reaction. nih.gov This "backbone fluorination" can alter the catalyst's conformation through stereoelectronic effects, leading to improved enantiofacial discrimination of the incoming electrophile. nih.gov

While the application of this compound in this specific reaction is a topic of interest for the synthesis of chiral fluorinated phosphonates, detailed research findings, including specific catalysts and substrate scopes, are an area of ongoing investigation.

Table 1: Representative Data for Asymmetric Intermolecular Stetter Reactions (Data below is illustrative of typical Stetter reactions and does not represent specific published results for this compound, for which specific data is not yet widely available.)

| Entry | Aldehyde Substrate | Michael Acceptor | Chiral NHC Precatalyst | Base | Solvent | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Chalcone | Chiral Triazolium Salt A | DBU | THF | 85 | 92 |

| 2 | Furfural | Nitroalkene | Fluorinated Triazolium Salt B | Cs₂CO₃ | CH₂Cl₂ | 90 | 96 nih.gov |

| 3 | Cinnamaldehyde | Alkylidene Malonate | Chiral Imidazolium Salt C | K₂CO₃ | Toluene | 78 | 88 |

Reactions for Functionalized Phosphonates and Related Compounds

This compound serves as a precursor for the synthesis of 2-fluoro-2-phosphonoacetic acid and its derivatives. A common and efficient method for the dealkylation of the phosphonate and carboxylate esters is a two-step process involving silylation followed by hydrolysis. This procedure is particularly useful as it often proceeds under mild conditions, preserving the integrity of other functional groups within the molecule.

The first step involves the treatment of this compound with a silylating agent, typically bromotrimethylsilane (B50905) (TMSBr). The TMSBr reacts with the ethyl esters of both the phosphonate and the carboxylate groups, converting them into their corresponding trimethylsilyl (B98337) esters. This reaction is driven by the formation of the strong silicon-oxygen bond.

In the second step, the resulting tris(trimethylsilyl) intermediate is hydrolyzed by the addition of water. This step cleaves the silyl (B83357) ether and silyl ester bonds, yielding the final phosphonic acid derivative, in this case, 2-fluoro-2-phosphonoacetic acid, along with trimethylsilanol, which can further react to form hexamethyldisiloxane.

A detailed procedure for this transformation has been reported, demonstrating the conversion of this compound to 2-fluoro-2-phosphonoacetic acid in quantitative yield. The process involves P,P-silyldealkylation with bromotrimethylsilane, followed by a one-pot double hydrolysis with water. The resulting triacid can then be isolated as a stable salt, for example, a dicyclohexylammonium (B1228976) or pyridinium (B92312) salt. researchgate.net

Table 2: Silylation and Hydrolysis of this compound

| Step | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| 1. Silylation | Bromotrimethylsilane (TMSBr) | Tris(trimethylsilyl) 2-fluoro-2-phosphonoacetate | - | researchgate.net |

| 2. Hydrolysis | Water (H₂O) | 2-Fluoro-2-phosphonoacetic acid | Quantitative | researchgate.net |

Medicinal Chemistry and Biological Applications Building Blocks

Design of Enzyme Inhibitors

The phosphonate (B1237965) group within triethyl 2-fluoro-2-phosphonoacetate makes it an interesting precursor for the synthesis of enzyme inhibitors. Phosphonates are known to be effective mimics of the transition states of enzymatic reactions involving phosphate (B84403) groups, leading to potent and selective inhibition. chemicalbook.com The presence of the fluorine atom can further enhance the inhibitory activity by altering the electronic properties of the molecule and improving its binding to the enzyme's active site.

Histone Deacetylase Inhibitors (HDACis)

While the direct application of this compound in the synthesis of clinically approved or late-stage clinical HDACis is not extensively documented in publicly available research, the principles of medicinal chemistry suggest its potential utility. Fluorination is a recognized strategy in the design of potent and isoform-selective HDAC inhibitors. enamine.net The introduction of fluorine can influence the conformation of the inhibitor and its interactions within the active site of the enzyme. Although specific examples are not detailed in the available literature, the fluoro-phosphonoacetate moiety could theoretically be incorporated into the linker or cap region of an HDAC inhibitor to modulate its biological activity.

Role in Antiviral Agent Development

This compound is considered an important intermediate in the synthesis of various pharmaceuticals, including antiviral agents. wikipedia.org The development of fluorinated acyclic nucleoside phosphonates has been a successful strategy in antiviral drug discovery. These compounds can act as inhibitors of viral DNA polymerases or reverse transcriptases. While specific antiviral drugs synthesized directly from this compound are not prominently featured in the reviewed literature, its role as a building block for creating fluorinated phosphonate structures is acknowledged. For instance, fluorinated phosphonates have been investigated for their activity against a range of viruses. mdpi.com

Role in Anticancer Agent Development

Similar to its role in antiviral research, this compound is a valuable intermediate for the synthesis of potential anticancer agents. wikipedia.org The introduction of fluorine into anticancer drugs is a well-established strategy to improve their efficacy and pharmacokinetic properties. Fluorinated compounds have shown promise in overcoming drug resistance and enhancing cytotoxicity against cancer cells. The α-fluoro-α,β-unsaturated ester moiety, which can be synthesized using this compound, is a key functional group in various biologically active molecules.

Application in Natural Product Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in the total synthesis of natural products, allowing for the stereoselective formation of carbon-carbon double bonds. alfa-chemistry.comnih.gov this compound, as a reagent for the HWE reaction, can be employed to introduce an α-fluoro-α,β-unsaturated ester into complex molecular architectures. chemicalbook.com This is particularly relevant in the synthesis of marine natural products, which often possess unique and complex structures with significant biological activity. While specific examples of the total synthesis of marine natural products using this exact reagent are not readily found in broad surveys, the methodology is highly applicable to this field.

Modulation of Biological Pathways

The phosphonate structure of this compound allows for the modulation of biological pathways, which is beneficial in pharmaceutical research. wikipedia.org As stable analogs of phosphates, phosphonates can interact with enzymes and receptors that recognize phosphorylated substrates, thereby influencing cellular signaling and metabolic pathways. chemicalbook.com The addition of a fluorine atom can further fine-tune these interactions. Fluorinated phosphonates have been studied as probes and inhibitors to investigate various biological processes, offering insights into the mechanisms of enzyme function and the regulation of cellular pathways. wikipedia.org

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of Triethyl 2-fluoro-2-phosphonoacetate, providing detailed information about the hydrogen, carbon, fluorine, and phosphorus atoms within the molecule. The presence of fluorine and phosphorus atoms introduces complex spin-spin couplings, which are critical for unambiguous structural confirmation.

¹H NMR

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl groups and the single proton on the α-carbon. The ethyl groups of the phosphonate (B1237965) moiety and the ester moiety will give rise to overlapping multiplets, specifically a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

A key feature of the spectrum is the signal for the proton attached to the carbon bearing both fluorine and phosphorus (P-CH(F)-C=O). This proton is expected to appear as a doublet of doublets due to coupling with both the neighboring fluorine atom (²JH-F) and the phosphorus atom (²JH-P). For comparison, in the non-fluorinated analogue, triethyl phosphonoacetate, the methylene protons adjacent to the phosphorus atom appear as a doublet at approximately 2.97 ppm with a coupling constant (²JH-P) of around 22 Hz. The introduction of the electronegative fluorine atom is expected to shift the resonance of the methine proton further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -P(O)(OCH₂CH₃)₂ | ~4.2 | Multiplet | |

| -C(O)OCH₂CH₃ | ~4.2 | Quartet | |

| -P(O)(OCH₂CH₃)₂ | ~1.3 | Triplet | |

| -C(O)OCH₂CH₃ | ~1.3 | Triplet | |

| -CH(F)P- | Downfield of 2.97 | Doublet of Doublets | ²JH-F, ²JH-P |

¹³C NMR, including Challenges with Fluorine and Phosphorus Coupling

The ¹³C NMR spectrum of this compound provides a fingerprint of the carbon skeleton. However, the interpretation is complicated by the presence of both fluorine and phosphorus, which couple to the carbon atoms, leading to signal splitting.

The carbon atom directly attached to both fluorine and phosphorus (P-C H(F)-C=O) is expected to exhibit the most complex signal, appearing as a doublet of doublets due to one-bond coupling with both phosphorus (¹JC-P) and fluorine (¹JC-F). These one-bond coupling constants are typically large. For instance, in similar organophosphorus compounds, ¹JC-P can be in the range of 130-170 Hz.

The carbonyl carbon of the ester group will also be split into a doublet due to two-bond coupling with the phosphorus atom (²JC-P) and will also experience a smaller two-bond coupling to fluorine (²JC-F). The methylene and methyl carbons of the ethoxy groups will also show coupling to the phosphorus atom. The challenge in interpreting the spectrum lies in accurately assigning these complex splitting patterns and extracting the coupling constants, which are crucial for confirming the structure.

Table 2: Predicted ¹³C NMR Data and Couplings for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C =O | ~165-170 | Doublet of Doublets | ²JC-P, ²JC-F |

| -C H(F)P- | ~80-90 | Doublet of Doublets | ¹JC-P, ¹JC-F |

| -P(O)(OC H₂CH₃)₂ | ~63-65 | Doublet | ²JC-P |

| -C(O)OC H₂CH₃ | ~61-63 | Singlet | |

| -P(O)(OCH₂C H₃)₂ | ~16 | Doublet | ³JC-P |

| -C(O)OCH₂C H₃ | ~14 | Singlet |

¹⁹F NMR

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. This signal will be split into a doublet due to coupling with the adjacent phosphorus atom (²JF-P). The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The magnitude of the ²JF-P coupling constant is a key parameter for structural confirmation.

³¹P NMR

³¹P NMR is a powerful tool for the direct observation of the phosphorus nucleus. In the proton-decoupled ³¹P NMR spectrum of this compound, a single resonance is expected. This signal will be split into a doublet due to the two-bond coupling with the fluorine atom (²JP-F). The chemical shift is characteristic of a phosphonate environment, and the observation of the P-F coupling provides definitive evidence for the structure.

Advanced NMR Techniques (e.g., HOESY experiments for stereochemistry)

While not routinely reported for this specific compound, advanced NMR techniques such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) could be employed to investigate the stereochemistry and through-space interactions. A ¹H-¹⁹F HOESY experiment, for example, could reveal spatial proximities between the fluorine atom and protons in the ethoxy groups. This information can be valuable in determining the preferred conformation of the molecule in solution. The observation of cross-peaks in a HOESY spectrum indicates that the respective nuclei are close in space, typically within 5 Å.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing structural information.

The molecular ion peak (M⁺) would confirm the molecular weight of 242.18 g/mol . Key fragmentation pathways for phosphonates often involve the loss of alkoxy groups and rearrangements. For this compound, expected fragmentation could include the loss of an ethoxy radical (-•OCH₂CH₃) to give a fragment at m/z 197, or the loss of an ethyl group (-•CH₂CH₃) followed by rearrangement. The presence of the fluorine atom will influence the fragmentation pattern, and fragments containing fluorine will have a characteristic isotopic signature.

For comparison, the mass spectrum of the non-fluorinated analog, triethyl phosphonoacetate, shows characteristic peaks at m/z 224 (M⁺), 197, 179, 151, 123, and 109, corresponding to various fragmentation and rearrangement processes. The fragmentation of this compound is expected to show analogous losses, with the masses of the fragments shifted by the presence of the fluorine atom.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 242 | [M]⁺ |

| 197 | [M - OCH₂CH₃]⁺ |

| 179 | [M - OCH₂CH₃ - H₂O]⁺ |

| 169 | [M - C(O)OCH₂CH₃]⁺ |

| 151 | [M - OCH₂CH₃ - C₂H₄O]⁺ |

| 137 | [P(O)(OCH₂CH₃)₂]⁺ |

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a primary analytical technique used to determine the purity of this compound. As a volatile liquid, this compound is well-suited for GC analysis, which separates components of a mixture based on their boiling points and interactions with the stationary phase of the chromatography column. chemicalbook.com In research and commercial settings, GC is routinely used to quantify the percentage of the desired compound and to detect the presence of any impurities, such as starting materials or by-products from its synthesis.

Commercial suppliers of this compound specify its purity level as determined by GC analysis, with typical values being ≥95.0% or higher. thermofisher.comfishersci.catcichemicals.com The analysis is generally performed using a capillary column and a Flame Ionization Detector (FID), which is sensitive to organic compounds. The resulting chromatogram displays a major peak corresponding to the title compound, with the area of this peak relative to the total area of all peaks indicating its purity. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the chemical nature of any minor impurity peaks. nih.gov

Table 1: Purity Specifications for Commercial this compound Determined by GC This is an interactive table. You can sort the data by clicking on the column headers.

| Supplier | Purity Specification (% by GC) | Reference |

|---|---|---|

| TCI America | >95.0% | tcichemicals.com |

| Thermo Scientific Chemicals | ≥95.0% | thermofisher.com |

| Sigma-Aldrich | 96% |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the structural characterization of this compound, providing confirmation of its key functional groups. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. While the full spectrum provides a unique fingerprint for the compound, several key regions are of particular diagnostic importance. thermofisher.com

The most prominent peaks include a strong absorption for the carbonyl group (C=O) of the ester, typically appearing in the range of 1735-1750 cm⁻¹. Another strong band corresponds to the phosphoryl group (P=O), which is characteristic of phosphonates and is generally observed between 1250 and 1290 cm⁻¹. The presence of the C-F bond is indicated by a strong absorption in the 1000-1100 cm⁻¹ region. Additionally, the P-O-C and C-O-C linkages of the ethyl ester and ethoxy groups on the phosphorus atom give rise to a series of strong bands in the fingerprint region, typically between 950 and 1150 cm⁻¹. nih.gov The conformity of an experimental spectrum with a reference spectrum is used as a method of identification. thermofisher.com

Table 2: Expected Characteristic IR Absorption Bands for this compound This is an interactive table. You can sort the data by clicking on the column headers.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O | 1735 - 1750 | Strong |

| Phosphoryl | P=O | 1250 - 1290 | Strong |

| Fluoroalkane | C-F | 1000 - 1100 | Strong |

| Phosphonate Ester | P-O-C | 950 - 1050 | Strong |

| Ester | C-O | 1000 - 1300 | Strong |

X-ray Crystallography for Structural Confirmation

For a compound like this compound, which is a liquid at standard temperature and pressure, X-ray crystallographic analysis would require the compound to be crystallized, typically at low temperatures. chemicalbook.com While there are no specific published crystal structures for this compound in the reviewed literature, the technique has been successfully applied to numerous other fluorinated phosphonate derivatives and related organophosphorus compounds. researchgate.netresearchgate.net In these cases, X-ray diffraction has been essential for confirming the exact molecular geometry and stereochemistry, which is vital for understanding reaction mechanisms and structure-activity relationships. researchgate.net If a single crystal of this compound were analyzed, this method would provide the ultimate confirmation of its covalent structure, complementing data obtained from spectroscopic methods like NMR and IR.

Table 3: Illustrative Bond Parameters Expected from X-ray Crystallography of a Phosphonate Ester This is an interactive table. You can sort the data by clicking on the column headers.

| Bond | Typical Bond Length (Å) | Typical Bond Angle | Involved Atoms |

|---|---|---|---|

| P=O | 1.45 - 1.48 | O=P-O | ~114-118° |

| P-C | 1.78 - 1.85 | O=P-C | ~110-115° |

| P-O | 1.55 - 1.60 | C-P-O | ~103-108° |

| C=O | 1.19 - 1.22 | O=C-O | ~123-126° |

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

The electronic structure of Triethyl 2-fluoro-2-phosphonoacetate is heavily influenced by the presence of the electronegative fluorine atom and the phosphonate (B1237965) group. These features create a unique electronic environment that dictates the molecule's reactivity. Density Functional Theory (DFT) simulations have been employed to investigate the interactions of this compound, highlighting the critical role of its polar functional groups.

Recent studies have utilized this compound (TFPA) as a flame-retardant solvent in gel polymer electrolytes. acs.org Within this context, DFT simulations were performed to understand its interactions with polymer frameworks. The calculations revealed significant binding energies between TFPA and polymer monomers, driven by dipole-dipole interactions. acs.org The polar groups within TFPA, specifically the phosphoryl (P=O) and carbonyl (C=O) moieties, engage in strong attractions with oppositely charged polar groups in their environment. acs.org This affinity is crucial for its function in stabilizing electrolyte systems.

The key findings from these computational studies are the calculated binding energies, which quantify the strength of these intermolecular interactions.

| Interacting Molecule | Calculated Binding Energy (kJ mol⁻¹) | Computational Method |

|---|---|---|

| Diethyl vinyl phosphate (B84403) (DVP) | -47.41 | DFT |

| Pentaerythritol tetraacrylate (PETEA) | -52.79 | DFT |

These calculations demonstrate that the electronic configuration of this compound, particularly its strong dipole moments, is fundamental to its molecular interactions. acs.org

Acidity Calculations

The acidity of the α-proton (the hydrogen on the carbon adjacent to the phosphonate and carboxylate groups) in phosphonoacetates is a key factor in their utility, as its removal by a base generates the carbanion necessary for reactions like the Horner-Wadsworth-Emmons (HWE) olefination. The introduction of a fluorine atom at this α-position, as in this compound, is expected to significantly increase the acidity of the remaining α-proton.

To illustrate the expected trend, a comparison of the acidity of related compounds is useful.

| Compound | α-Substituent | Expected Acidity Trend | Reason |

|---|---|---|---|

| Triethyl phosphonoacetate | -H | Baseline | Stabilization by P=O and C=O groups |

| This compound | -F | More Acidic | Strong inductive electron-withdrawal by fluorine stabilizes the carbanion |

The increased acidity facilitates the formation of the reactive carbanion under milder basic conditions compared to its non-fluorinated counterpart.

Modeling of Reaction Pathways and Transition States

This compound is primarily used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-fluoro-α,β-unsaturated esters. mdpi.com Computational modeling has been instrumental in elucidating the mechanism and stereoselectivity of the HWE reaction.

Theoretical investigations of the HWE reaction for related phosphonoacetates have been conducted using ab initio calculations. These studies map the potential energy surface of the reaction, identifying key intermediates and transition states. The generally accepted mechanism involves the deprotonation of the phosphonate, nucleophilic addition of the resulting carbanion to an aldehyde or ketone, formation of an oxaphosphetane intermediate, and subsequent elimination to form the alkene and a phosphate byproduct.

A computational study on mixed phosphonoacetates demonstrated that electron-withdrawing substituents, such as fluorine, stabilize the intermediates as well as the transition states in the HWE reaction pathway. This stabilization can influence the reversibility of the initial addition steps and ultimately affects the Z/E selectivity of the resulting alkene. For the non-fluorinated analogue, trimethyl phosphonoacetate, ab initio studies have shown that the formation of the oxaphosphetane is the rate-determining step. The transition state leading to the trans-alkene (E-isomer) is calculated to be more stable than the one leading to the cis-alkene (Z-isomer), which explains the typical E-selectivity of the reaction.

The presence of the fluorine atom in this compound introduces additional complexity. However, the fundamental steps of the reaction pathway are expected to be similar.

| Reaction Step | Description | Influence of α-Fluoro Group |

|---|---|---|

| 1. Deprotonation | Base removes the α-proton to form a carbanion. | Facilitated due to increased acidity. |

| 2. Nucleophilic Addition | The carbanion attacks the carbonyl carbon of an aldehyde/ketone. | The electron-withdrawing fluorine atom stabilizes the carbanion and transition states. |

| 3. Oxaphosphetane Formation | A four-membered ring intermediate is formed. This is often the rate-determining step. | The stability of intermediates and transition states is enhanced. |

| 4. Elimination | The oxaphosphetane collapses to form the C=C double bond and a phosphate byproduct. | The stereochemical outcome (E/Z ratio) is determined by the relative energies of the transition states in this and preceding steps. |

Computational studies are essential for predicting and rationalizing the stereochemical outcomes, which can be sensitive to the choice of base, solvent, and reaction temperature.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems

A significant frontier in the application of Triethyl 2-fluoro-2-phosphonoacetate and related fluorinated phosphonates is the development of advanced catalytic systems, particularly for asymmetric synthesis. The goal is to achieve high levels of stereocontrol, producing enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals. Research is concentrated on organocatalysis, transition-metal catalysis, and biocatalysis.

Recent advancements include the use of chiral palladium complexes for the catalytic enantioselective fluorination of β-ketophosphonates, achieving excellent enantioselectivity (up to 95% ee). researchgate.net Organocatalysts, such as chiral thioureas and Cinchona alkaloids, are being employed to catalyze asymmetric phospha-Mannich and Michael addition reactions, affording chiral α-aminophosphonates and other functionalized phosphonates with high stereoselectivity. unl.ptmdpi.com Furthermore, biocatalysis using engineered enzymes, such as myoglobins, has shown promise in catalyzing reactions like the cyclopropanation of fluorinated alkenes with high turnover numbers and enantioselectivities. nih.gov These approaches move beyond stoichiometric chiral reagents, offering more economical and sustainable routes to P-stereogenic and C-chiral phosphonates. nih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Transition Metal | Chiral Palladium Complexes | Electrophilic Fluorination | High Enantioselectivity (up to 95% ee) | researchgate.net |

| Organocatalyst | Chiral Thiourea Derivatives | Hydrophosphonylation of Imines | Metal-free, high stereocontrol | mdpi.com |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Hydrophosphonylation of Aldehydes | Mild reaction conditions | researchgate.net |

| Biocatalyst | Engineered Myoglobins | Asymmetric Cyclopropanation | High turnover, excellent enantioselectivity | nih.gov |

Exploration of New Reactivity Modes

While this compound is a cornerstone reagent for the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-fluoro-α,β-unsaturated esters, current research is actively exploring its reactivity in other transformations. This expansion aims to leverage the unique electronic properties conferred by the fluorine atom and the phosphonate group to access novel molecular scaffolds.

New reactivity modes being investigated include cycloaddition reactions, such as Diels-Alder, and asymmetric intermolecular Stetter reactions. chemicalbook.com Another significant area is the development of palladium-catalyzed α-arylation of phosphonoacetates, which provides an efficient route to complex α-aryl phosphonoacetates that are otherwise difficult to synthesize. acs.org This method allows for the formation of a key carbon-carbon bond, greatly expanding the synthetic utility of the phosphonoacetate core. acs.org Furthermore, researchers are investigating novel nucleophilic fluoroalkylation reactions and exploring the reactivity of related reagents like Diethyl fluoronitromethylphosphonate to broaden the scope of accessible fluorinated molecules. uochb.cz These explorations demonstrate a shift from the compound's traditional role in olefination towards its use in more complex, stereocontrolled C-C bond-forming reactions.

| Reactivity Mode | Description | Typical Product | Significance |

|---|---|---|---|

| Horner-Wadsworth-Emmons (Traditional) | Reaction of the phosphonate carbanion with an aldehyde or ketone. | α-Fluoro-α,β-unsaturated esters | Established method for alkene synthesis. enamine.net |

| α-Arylation (Emerging) | Palladium-catalyzed coupling with aryl halides. | α-Aryl-α-fluorophosphonoacetates | Access to complex precursors not available via traditional routes. acs.org |